Welcome to the BenchChem Online Store!
molecular formula C16H10ClF3N2O B1584286 Fluquazone CAS No. 37554-40-8

Fluquazone

Cat. No. B1584286
M. Wt: 338.71 g/mol
InChI Key: OAIZNWQBWDHNIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04202895

Procedure details

To a solution of 2.8 g of 2-[N-(2,2,2-trifluoroethyl)-trichloroacetamido]-5-chlorobenzophenone in 50 ml. of ethanol was added 4.6 g of ammonium acetate. The mixture was stirred and heated under reflux for 10 hours. Then the solvent was removed under reduced pressure. The residue was triturated with ether, filtered, washed with water and dried to give 1-(2,2,2-trifluoroethyl)-4-phenyl-6-chloro-2(1H)-quinazolinone. Recrystallization from ethanol gave pale yellow crystals, m.p. 185.0°-186° C.
Name
2-[N-(2,2,2-trifluoroethyl)-trichloroacetamido]-5-chlorobenzophenone
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:27])([F:26])[CH2:3][N:4]([C:11]1[CH:24]=[CH:23][C:22]([Cl:25])=[CH:21][C:12]=1[C:13]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=O)[C:5](=[O:10])C(Cl)(Cl)Cl.C([O-])(=O)C.[NH4+:32]>C(O)C>[F:1][C:2]([F:27])([F:26])[CH2:3][N:4]1[C:11]2[C:12](=[CH:21][C:22]([Cl:25])=[CH:23][CH:24]=2)[C:13]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[N:32][C:5]1=[O:10] |f:1.2|

Inputs

Step One
Name
2-[N-(2,2,2-trifluoroethyl)-trichloroacetamido]-5-chlorobenzophenone
Quantity
2.8 g
Type
reactant
Smiles
FC(CN(C(C(Cl)(Cl)Cl)=O)C1=C(C(=O)C2=CC=CC=C2)C=C(C=C1)Cl)(F)F
Step Two
Name
Quantity
4.6 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 10 hours
Duration
10 h
CUSTOM
Type
CUSTOM
Details
Then the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with ether
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
FC(CN1C(N=C(C2=CC(=CC=C12)Cl)C1=CC=CC=C1)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.